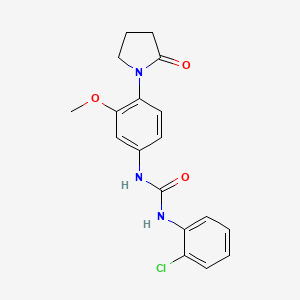
1-(2-Chlorophenyl)-3-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Chlorophenyl)-3-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)urea” is a complex organic compound. It contains a urea group (-NH-CO-NH-) which is a functional group with the connectivity R-N(-R)-C(=O)-N(-R)-R, where R is any organic rest. This compound also contains a chlorophenyl group and a methoxyphenyl group, which suggests that it might have interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate isocyanate with an amine to form the urea linkage. The chlorophenyl and methoxyphenyl groups would likely be introduced in earlier steps, possibly through electrophilic aromatic substitution reactions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea group, along with the chlorophenyl and methoxyphenyl groups. The presence of these groups would likely result in a molecule with a complex three-dimensional structure.Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the urea group, which can participate in a variety of reactions. The chlorophenyl and methoxyphenyl groups might also influence the reactivity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the urea, chlorophenyl, and methoxyphenyl groups. For example, the compound might exhibit strong hydrogen bonding due to the urea group.Scientific Research Applications
Corrosion Inhibition
- Corrosion Behavior of Mild Steel : A study found that compounds similar in structure to "1-(2-Chlorophenyl)-3-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)urea" exhibited good performance as inhibitors for mild steel corrosion in acid solutions. The efficiency of these inhibitors increased with decreasing temperature and increasing concentration. These compounds were identified as mixed-type inhibitors, and their adsorption on the steel surface obeys the Langmuir adsorption isotherm (Bahrami & Hosseini, 2012).
Cancer Research
- Inhibition of Translation Initiation : Symmetrical diarylureas were identified as potent activators of the eIF2α kinase heme regulated inhibitor, which can inhibit cancer cell proliferation. This suggests that certain urea compounds may have potential as anti-cancer agents by inhibiting translation initiation, a key process in cancer cell growth (Denoyelle et al., 2012).
Cannabinoid Receptors
- Allosteric Modulation of CB1 Receptors : A specific compound, 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1), was described as a cannabinoid CB1 receptor allosteric antagonist associated with hypophagic effects in vivo. This highlights the therapeutic potential of structurally related compounds in modulating cannabinoid receptors, which could lead to new treatments for conditions like obesity (Wang et al., 2011).
Anticancer Agents
- New Anticancer Agents : A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, highlighting the potential of these compounds as anticancer agents and possible BRAF inhibitors for further research (Feng et al., 2020).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. Given the complexity of the molecule, there could be many interesting directions for future research.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-25-16-11-12(8-9-15(16)22-10-4-7-17(22)23)20-18(24)21-14-6-3-2-5-13(14)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQFXSGAZAQBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

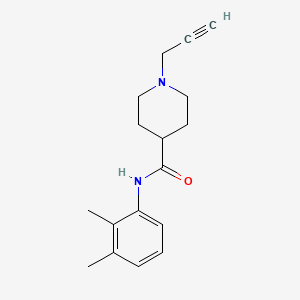
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2864214.png)
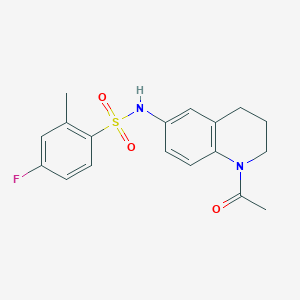
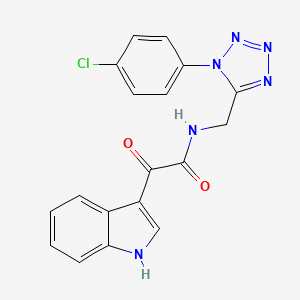
![8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2864218.png)
![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2864221.png)
![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole](/img/structure/B2864223.png)
![7-(4-Chlorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2864225.png)
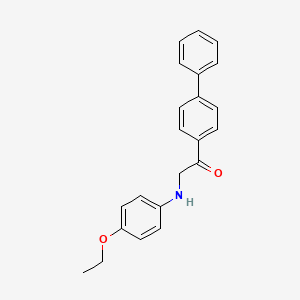
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
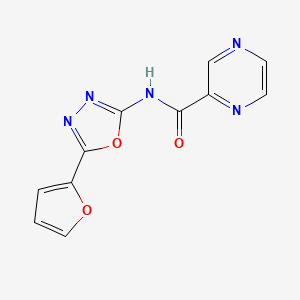
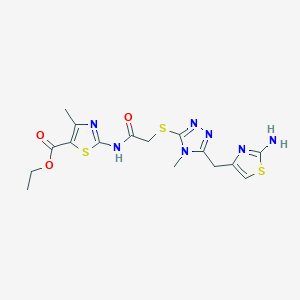
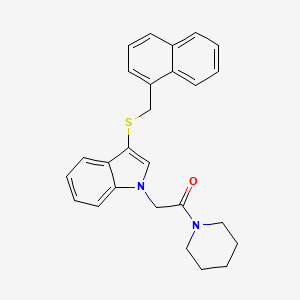
![3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2864235.png)